![molecular formula C21H20N4O B11139685 N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B11139685.png)
N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is a complex organic compound that features both indole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide typically involves the coupling of tryptamine derivatives with quinoxaline carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are commonly employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and quinoxaline moieties. These interactions can modulate biological pathways, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Investigated for its antiviral and anti-inflammatory effects.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is unique due to the presence of both indole and quinoxaline rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is a synthetic compound combining an indole moiety with a quinoxaline structure. This unique combination has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C15H16N2O. Its structure features a quinoxaline carboxamide linked to an indole derivative, which enhances its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C15H16N2O |
Molecular Weight | 244.30 g/mol |
CAS Number | [Insert CAS Number] |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antiviral Activity : Studies have indicated that derivatives of quinoxaline exhibit significant antiviral properties. For example, certain analogs have shown efficacy against herpes simplex virus (HSV) and cytomegalovirus by inhibiting viral replication at low concentrations .
- Anticancer Potential : The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in disease processes, which may contribute to its therapeutic effects .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Study 1: Antiviral Efficacy
A study conducted by Pessoa et al. (2015) evaluated the antiviral effects of indole derivatives, revealing that compounds with similar structures inhibited HSV replication effectively at concentrations as low as 1 mM. The mechanism was linked to DNA binding properties that disrupt viral replication cycles .
Study 2: Anticancer Activity
In a separate study published in Nature Reviews Drug Discovery, researchers assessed the growth inhibition of various cancer cell lines treated with quinoxaline derivatives. The results indicated that compounds like this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity .
Q & A
Q. How can researchers optimize synthesis protocols for N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide when conflicting yield data arise?
Methodological Answer:
- Step 1: Identify critical reaction parameters (e.g., catalysts, solvents, temperature) from analogous quinoxaline and indole derivatives. For example, quinoxalinecarboxamide synthesis often employs coupling reactions under basic conditions with reagents like acyl chlorides or alkyl halides .
- Step 2: Use design-of-experiments (DoE) to systematically vary parameters. For instance, test catalytic systems (e.g., Pd/C vs. CuI) or solvent polarity (DMF vs. THF) to assess yield reproducibility .
- Step 3: Characterize intermediates via LC-MS or NMR to trace side reactions (e.g., indole oxidation or quinoxaline ring degradation) that may reduce yields .
- Step 4: Compare results with literature on structurally similar compounds, such as N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl) derivatives, which highlight the sensitivity of indole-containing systems to oxidative conditions .
Q. What advanced techniques resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Technique 1: Employ SHELX software (e.g., SHELXL for refinement) to handle twinning or disorder in crystals, common in flexible indole-ethyl-quinoxaline structures. SHELX’s robust algorithms can model anisotropic displacement parameters and hydrogen bonding networks .
- Technique 2: Validate structures using complementary methods:
- Case Study: For ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate, weak π-π interactions (3.7–3.8 Å) and C–H···O/N hydrogen bonds were critical for resolving packing ambiguities .
Q. How can binding affinity studies for this compound be designed to account for multi-target interactions?
Methodological Answer:
- Approach 1: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like kinases or GPCRs, which often bind indole-quinoxaline hybrids .
- Approach 2: Perform molecular docking with homology models (e.g., using quinoline-based scaffolds as templates) to predict binding pockets. For example, the indole group may interact with hydrophobic residues, while the quinoxaline carboxamide hydrogen-bonds to catalytic lysines .
- Validation: Cross-validate with mutagenesis assays (e.g., alanine scanning) to confirm critical residues for binding .
Q. What strategies mitigate purity challenges during large-scale synthesis?
Methodological Answer:
- Strategy 1: Optimize purification via countercurrent chromatography (CCC) or preparative HPLC to separate regioisomers (e.g., N-alkylation vs. O-alkylation byproducts) .
- Strategy 2: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR or Raman spectroscopy) to monitor reaction progress and detect impurities early .
- Case Study: Ethyl quinoxalinecarboxylate derivatives required recrystallization from acetone/chloroform (1:3) to achieve >98% purity, as residual DMF or THF solvents can trap impurities .
Q. How should researchers validate the biological activity of this compound against conflicting assay data?
Methodological Answer:
- Step 1: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Step 2: Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition ) to confirm mechanism-specific effects. For example, if the compound shows cytotoxicity but no enzymatic inhibition, off-target effects (e.g., DNA intercalation) may dominate .
- Step 3: Compare with structurally related compounds (e.g., 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine derivatives) to establish structure-activity relationships (SAR) .
Q. What analytical methods best characterize the stability of this compound under physiological conditions?
Methodological Answer:
- Method 1: Conduct accelerated stability studies in simulated physiological buffers (pH 7.4, 37°C) with LC-MS monitoring. The indole group is prone to oxidation, forming indole-3-carboxylic acid derivatives, while the quinoxaline ring may hydrolyze under acidic conditions .
- Method 2: Use NMR kinetics to track degradation pathways. For example, ¹H NMR can detect shifts in the ethyl linker’s protons (δ 3.5–4.0 ppm) during hydrolysis .
- Case Study: Benzo[de]isoquinoline derivatives showed 90% degradation after 24 hours at pH 2.0, emphasizing the need for prodrug strategies in acidic environments .
Properties
Molecular Formula |
C21H20N4O |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C21H20N4O/c1-13-14(2)25-20-11-15(7-8-19(20)24-13)21(26)22-10-9-16-12-23-18-6-4-3-5-17(16)18/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,26) |
InChI Key |
DDWSSBKFVNQJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCCC3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
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